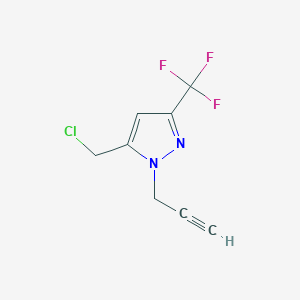
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H6ClF3N2 and its molecular weight is 222.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of 222.59 g/mol. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.
Chemical Structure
The structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activities of pyrazole derivatives, including this compound, has revealed a range of pharmacological effects, particularly in antifungal and anticancer activities. The presence of the trifluoromethyl group and the chloromethyl moiety contributes to the compound's reactivity and interaction with biological targets.
Antifungal Activity
A study examining various pyrazole derivatives found that certain compounds exhibited moderate antifungal activity against phytopathogenic fungi. For instance, derivatives similar to this compound showed inhibition rates exceeding 50% against Gibberella zeae at concentrations around 100 µg/mL, outperforming some commercial fungicides like carboxin and boscalid .
Table 1: Antifungal Inhibition Rates of Related Pyrazole Derivatives
| Compound | Inhibition Rate against G. zeae (%) | Inhibition Rate against F. oxysporum (%) | Inhibition Rate against C. mandshurica (%) |
|---|---|---|---|
| 6a | 51.6 ± 1.3 | 39.1 ± 1.4 | 35.6 ± 2.2 |
| 6b | 73.2 ± 1.7 | 53.5 ± 1.5 | 48.7 ± 2.0 |
| 6c | 60.1 ± 1.0 | 5.9 ± 1.2 | 9.1 ± 1.6 |
Mechanistic Insights
The mechanism of action for compounds like this compound often involves interaction with enzymes or receptors involved in cellular signaling pathways. The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Case Studies
While specific case studies on this exact compound are scarce, related research highlights the importance of structure-activity relationships (SAR) in developing effective antifungal and anticancer agents from pyrazole derivatives .
Example Case Study
In one notable study, a series of substituted pyrazoles were synthesized and evaluated for their antifungal properties against various pathogens, demonstrating that modifications to the pyrazole core significantly influenced biological activity and selectivity .
Properties
IUPAC Name |
5-(chloromethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c1-2-3-14-6(5-9)4-7(13-14)8(10,11)12/h1,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKRUJKSKSGOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















